Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate
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Overview
Description
Ethyl 1,8-dioxa-4-azaspiro[45]decane-3-carboxylate is a chemical compound with the molecular formula C10H17NO4 It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or acids.
Scientific Research Applications
Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including analgesics and metalloproteinase inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of complex spirocyclic molecules.
Biological Studies: It is investigated for its role as a TRPM8 receptor modulator and apoptosis-inducing agent.
Industrial Applications: Used in the preparation of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. For instance, as a TRPM8 receptor modulator, it binds to the receptor and influences ion channel activity, leading to altered cellular responses. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it effective in modulating biological pathways .
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Shares a similar spirocyclic structure but lacks the ester functional group.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with similar applications but different reactivity due to the position of functional groups.
Uniqueness: Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-2-14-9(12)8-7-15-10(11-8)3-5-13-6-4-10/h8,11H,2-7H2,1H3 |
InChI Key |
VRGXBOQFLIUWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COC2(N1)CCOCC2 |
Origin of Product |
United States |
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